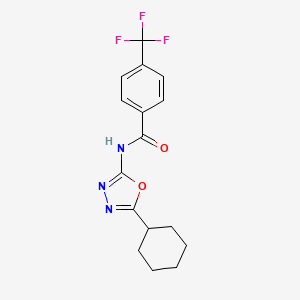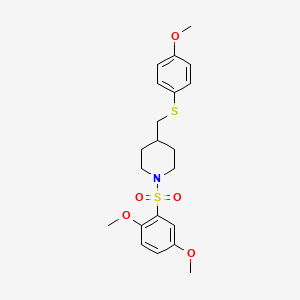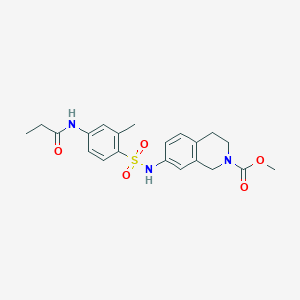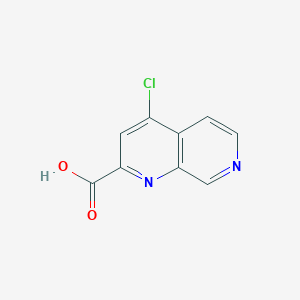![molecular formula C17H14F3N3O2 B2933034 ((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(4-(trifluoromethoxy)phenyl)methanone CAS No. 2058502-43-3](/img/structure/B2933034.png)
((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(4-(trifluoromethoxy)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(4-(trifluoromethoxy)phenyl)methanone is a useful research compound. Its molecular formula is C17H14F3N3O2 and its molecular weight is 349.313. The purity is usually 95%.
BenchChem offers high-quality ((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(4-(trifluoromethoxy)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(4-(trifluoromethoxy)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photochemistry of Tetrazolones : A study by Frija, Khmelinskii, and Cristiano (2006) explores the photolysis of 4-allyl-tetrazolones, leading to the formation of pyrimidinones, which are structurally similar to the compound . This research indicates potential applications in the synthesis of complex organic compounds through photochemical reactions (Frija, Khmelinskii, & Cristiano, 2006).
Synthesis and Biological Evaluation : Farag and Fahim (2019) reported the synthesis of novel pyrazole and pyrimidine derivatives, demonstrating their potential in antitumor, antimicrobial, and antioxidant activities. The study includes density functional theory (DFT) calculations to investigate the structure-activity relationship, which is crucial for understanding the potential applications of similar compounds (Farag & Fahim, 2019).
Heterocyclic Carboxylic Esters as Anxiolytics : Research by Clements-Jewery et al. (1988) on heterocyclic carboxylic esters, including imidazo[1,2-a]pyrimidin-2-yl)phenylmethanones, revealed their potential as nonsedative anxiolytics. This suggests the relevance of similar compounds in the development of new therapeutic agents for anxiety disorders (Clements-Jewery et al., 1988).
Molecular Structure Studies : Martins et al. (1998) conducted a study on the structure of heterocyclic compounds, including pyrimidinones. Their research used NMR spectroscopy and X-ray diffraction, which are essential techniques for understanding the molecular structure and properties of such compounds (Martins et al., 1998).
PET Imaging in Parkinson's Disease : Wang et al. (2017) synthesized HG-10-102-01, a compound structurally related to pyrimidinones, for potential use in PET imaging for Parkinson's disease. This illustrates the application of such compounds in medical imaging and diagnosis (Wang et al., 2017).
Optical Properties of Pyrimidine Derivatives : A study by Hussain et al. (2020) on thiopyrimidine derivatives highlighted their significant potential in nonlinear optics (NLO) fields. The research involved DFT/TDDFT calculations, crucial for exploring the electronic and optical properties of such compounds (Hussain et al., 2020).
properties
IUPAC Name |
4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl-[4-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O2/c18-17(19,20)25-12-4-1-10(2-5-12)16(24)23-11-3-6-15(23)13-8-21-9-22-14(13)7-11/h1-2,4-5,8-9,11,15H,3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTAVYTWZVOJJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CN=CN=C3CC1N2C(=O)C4=CC=C(C=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(4-(trifluoromethoxy)phenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Phenylbicyclo[2.1.1]hexane-5-one](/img/structure/B2932951.png)
![4-chloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2932953.png)


![Methyl 5-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2932957.png)


![2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(2-fluorophenyl)acetamide](/img/structure/B2932961.png)
![7-(3-(benzo[d]oxazol-2-ylthio)-2-methylpropyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2932963.png)

![[6-(2-Methoxyethoxy)pyridin-3-yl]methanamine](/img/structure/B2932969.png)
![4-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-(3-fluorophenyl)pyrrolidin-2-one](/img/structure/B2932971.png)
![1-[4-(4-Fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B2932973.png)
